Quercetin-3-O-arabinoside

Description

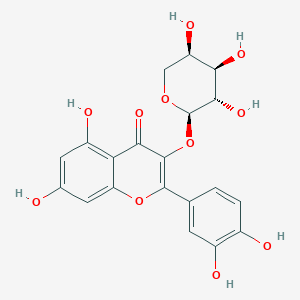

Structure

3D Structure

Properties

Molecular Formula |

C20H18O11 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20-/m1/s1 |

InChI Key |

PZZRDJXEMZMZFD-KRLKJCFRSA-N |

SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Quercetin-3-O-arabinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin-3-O-arabinoside, a flavonoid glycoside, is a naturally occurring phytochemical found in a variety of plant species. It is a derivative of quercetin (B1663063), a widely distributed flavonoid known for its antioxidant and anti-inflammatory properties. The addition of an arabinoside sugar moiety can enhance the compound's solubility and stability. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and an exploration of its known signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this bioactive compound.

Natural Sources of this compound

This compound has been identified in a diverse range of plant species. The concentration of this compound can vary significantly depending on the plant part, cultivar, growing conditions, and harvesting time. The following table summarizes the key natural sources and, where available, the quantitative content of this compound.

| Plant Species | Common Name | Plant Part | This compound Content | Reference(s) |

| Psidium guajava | Guava | Leaves | Identified as a major flavonoid glycoside. Quantitative data for the specific arabinoside is limited, but total quercetin content after hydrolysis of glycosides is reported to be in the range of 0.181–0.393%. | [1][2][3][4][5] |

| Vaccinium macrocarpon | American Cranberry | Fruit | 104.63 ± 0.98 µg/g DW ('Searles' cultivar) to 613.80 ± 3.66 µg/g DW ('Searles' cultivar) for arabinofuranoside and arabinopyranoside forms, respectively. | |

| Hedysarum neglectum | Aerial Parts / Roots | Identified as a constituent. Quantitative data for the specific arabinoside is not readily available, though studies have quantified total quercetin from hairy root cultures. | [6][7] | |

| Punica granatum | Pomegranate | Flowers, Leaves | Identified as a constituent. Quantitative data for the specific arabinoside is not specified, though total flavonoid content is reported. | [8][9] |

| Alchemilla xanthochlora | Lady's Mantle | Aerial Parts | Identified as a major flavonoid compound. One study reported total flavonoids at 2.22% of dried aerial parts, with "glucuronyl-3 quercetol" at 1.18%, but specific concentration for the arabinoside is not provided. | [10][11][12][13][14] |

| Malus domestica | Apple | Fruit | Identified as an inhibitor of soluble epoxide hydrolase. | [15] |

| Persicaria lapathifolia | Pale Smartweed | Quercetin glycosides have been identified. | ||

| Euphorbia hyssopifolia | Reported to contain this compound. | |||

| Laguncularia racemosa | White Mangrove | Reported to contain this compound. | ||

| Bupleurum species | Aerial Parts | This compound has been quantified in some species. | [16] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a synthesized methodology for the extraction and isolation of flavonoid glycosides, including this compound, from plant materials.

1.1. Plant Material Preparation:

-

Collect the desired plant material (e.g., leaves, fruits).

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, or freeze-dry to preserve the phytochemicals.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

1.2. Extraction:

-

Maceration: Suspend the powdered plant material in a solvent (e.g., 80% methanol (B129727) or 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v). Agitate the mixture at room temperature for 24-48 hours.

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the chosen solvent in a beaker. Place the beaker in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.

-

Soxhlet Extraction: For exhaustive extraction, place the powdered plant material in a thimble in a Soxhlet apparatus and extract with a suitable solvent (e.g., methanol) for several hours.

1.3. Filtration and Concentration:

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

1.4. Purification by Solid-Phase Extraction (SPE):

-

Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase for HPLC or a suitable solvent and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove non-polar impurities.

-

Elution: Elute the flavonoid glycosides with a more polar solvent, such as methanol or acetonitrile. Collect the eluate.

Quantification of this compound by HPLC-DAD or UPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of this compound.

2.1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UPLC system coupled with a tandem mass spectrometer (MS/MS).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2.2. Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute compounds with increasing hydrophobicity.

2.3. Chromatographic Conditions:

-

Flow Rate: 0.8 - 1.0 mL/min for HPLC; 0.2 - 0.4 mL/min for UPLC.

-

Column Temperature: 25-30°C.

-

Injection Volume: 5-20 µL.

-

DAD Detection: Monitor at a wavelength of approximately 350 nm for quercetin glycosides.

-

MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor for the specific precursor-to-product ion transitions of this compound.

2.4. Standard Preparation and Quantification:

-

Prepare a stock solution of a certified reference standard of this compound in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts and quantify the amount of this compound by comparing the peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

While research on the specific signaling pathways of this compound is ongoing, evidence points to its role in modulating inflammatory responses. A key mechanism appears to be the inhibition of soluble epoxide hydrolase (sEH).

Inhibition of Soluble Epoxide Hydrolase (sEH) and Downstream Effects

Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound can increase the levels of EETs, which in turn can suppress inflammatory signaling pathways such as NF-κB and MAPK.[15]

Modulation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. The increased levels of EETs resulting from sEH inhibition can lead to the suppression of the NF-κB pathway. This occurs through the stabilization of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Quercetin and its glycosides have been shown to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38. By preventing their activation, this compound can block the downstream signaling that leads to the production of inflammatory mediators.

Conclusion

This compound is a promising bioactive compound found in a variety of plants, with guava leaves and cranberries being notable sources. Its potential therapeutic effects, particularly its anti-inflammatory properties, are beginning to be understood at a molecular level. The inhibition of soluble epoxide hydrolase and the subsequent modulation of the NF-κB and MAPK signaling pathways represent key mechanisms of action. This technical guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the potential of this compound. Further quantitative studies on a wider range of plant sources and more detailed investigations into its specific molecular interactions are warranted to fully elucidate its therapeutic utility.

References

- 1. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin glycosides in Psidium guajava L. leaves and determination of a spasmolytic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin glycosides in Psidium guajava L. leaves and determination of a spasmolytic principle. | Semantic Scholar [semanticscholar.org]

- 4. phcog.com [phcog.com]

- 5. Phytochemical investigation and antimicrobial activity of Psidium guajava L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical composition and antioxidant, anti-inflammatory, and antiproliferation activities of pomegranate (Punica granatum) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Flavonoid Compounds Identified in Alchemilla L. Species Collected in the North-Eastern Black Sea Region of Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenolic Composition and Antioxidant Activity of Alchemilla Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

The Discovery of Quercetin-3-O-arabinoside in Medicinal Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin-3-O-arabinoside, a flavonoid glycoside, is a naturally occurring compound found in a variety of medicinal plants.[1][2][3][4] Derived from the widely distributed flavonoid quercetin (B1663063), the addition of an arabinoside sugar moiety enhances its solubility and stability.[2] This compound is the subject of growing interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and cardioprotective effects.[2][4] This technical guide provides a comprehensive overview of the discovery of this compound in medicinal plants, detailing its quantitative analysis, experimental protocols for its isolation and identification, and its role in key signaling pathways.

Quantitative Analysis of this compound in Medicinal Plants

The concentration of this compound and its parent compound, quercetin, varies significantly among different medicinal plants and even between different parts of the same plant. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these compounds.[5][6][7]

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Nelumbo nucifera (Lotus) | Leaves | This compound | Present (unquantified) | [8] |

| Hypericum perforatum (St. John's Wort) | Aerial parts | Quercetin glycosides (including arabinoside) | Present (unquantified) | [9][10][11] |

| Moringa oleifera | Leaves | Quercetin | 3.01 to 13.43 mg/g of crude extract | [12] |

| Moringa oleifera | Leaves | Quercetin | 0.08% | [6] |

| Psidium guajava (Guava) | Leaves | Quercetin | 0.181 – 0.393 % | [13] |

| Hypericum hircinum | Leaves | Quercetin | Not specified | [14] |

Note: Quantitative data for this compound is not always available. In such cases, data for the aglycone "quercetin" is provided as an indicator of the potential for the presence of its glycosides.

Experimental Protocols

Extraction of this compound

a) Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing the extraction of bioactive compounds.[15][16]

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves) at 60°C for one week and grind it into a uniform powder.[1]

-

Pre-leaching: Soak 100 g of the dried powder in 900 ml of 75% ethanol (B145695) for 20 minutes. This step enhances the diffusion of soluble compounds.[1]

-

Ultrasonication: Place the mixture in an ultrasonic bath. Sonicate for a period of 10-20 minutes. Optimal time may vary depending on the plant material.[1][15]

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[1]

-

Concentration: The resulting extract can be concentrated using a rotary evaporator.

Purification of this compound

a) Column Chromatography with Sephadex LH-20

Sephadex LH-20 is a common stationary phase for the purification of flavonoids.[17][18][19][20][21]

Protocol:

-

Column Preparation: Prepare a column with Sephadex LH-20 as the stationary phase. The dimensions of the column will depend on the amount of crude extract to be purified.

-

Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., methanol) and load it onto the column.

-

Elution: Elute the column with a suitable solvent system. A common mobile phase for flavonoid separation is a gradient of methanol (B129727) and water or chloroform (B151607) and methanol.[17][18] For example, start with 100% methanol and gradually introduce water to increase polarity.

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Pooling and Concentration: Combine the pure fractions and concentrate them to obtain the purified compound.

Identification and Quantification

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the identification and quantification of this compound.

Protocol:

-

System: An HPLC system equipped with a C18 column and a UV or Diode Array Detector (DAD) is typically used.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection: Detection is typically performed at a wavelength of around 350-370 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Signaling Pathway Modulation

Quercetin and its glycosides, including this compound, have been shown to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Quercetin has been shown to inhibit this pathway at multiple points.[22]

Mechanism of Inhibition:

-

Inhibition of IKK: Quercetin can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[23]

-

Prevention of IκBα Degradation: By inhibiting IKK, quercetin prevents the phosphorylation and subsequent degradation of IκBα.

-

Inhibition of p65 Nuclear Translocation: As IκBα remains bound to the p65/p50 NF-κB dimer in the cytoplasm, its translocation to the nucleus is blocked.

-

Downregulation of Inflammatory Gene Expression: The inhibition of NF-κB nuclear translocation prevents the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes like inflammation and apoptosis. Quercetin has been shown to modulate the activity of key kinases in this pathway, including ERK, p38, and JNK.[24][25][26]

Mechanism of Modulation:

-

Inhibition of MEK1/2: Quercetin can directly inhibit MEK1/2, the upstream kinase of ERK1/2.[26]

-

Reduced ERK1/2 Phosphorylation: Inhibition of MEK1/2 leads to a decrease in the phosphorylation and activation of ERK1/2.[24]

-

Modulation of p38 and JNK: Quercetin has also been shown to affect the phosphorylation of p38 and JNK, although the effects can be cell-type dependent.[22]

Conclusion

This compound is a promising phytochemical with significant therapeutic potential. This guide has provided an overview of its discovery in medicinal plants, including methods for its quantification, extraction, and purification. Furthermore, the modulation of the NF-κB and MAPK signaling pathways by quercetin and its derivatives highlights the molecular mechanisms underlying its anti-inflammatory effects. Further research is warranted to fully elucidate the specific contributions of the arabinoside moiety to the biological activity of quercetin and to explore its full potential in drug development.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Quercetin-3-arabinoside | 572-30-5 | FQ65464 | Biosynth [biosynth.com]

- 3. Quercetin 3-arabinoside | C20H18O11 | CID 10252339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal and flavonol contents of Moringa oleifera grown in South Africa [scielo.org.za]

- 6. files.sdiarticle5.com [files.sdiarticle5.com]

- 7. phcogj.com [phcogj.com]

- 8. Analysis of Flavonoids in Lotus (Nelumbo nucifera) Leaves and Their Antioxidant Activity Using Macroporous Resin Chromatography Coupled with LC-MS/MS and Antioxidant Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]

- 15. hielscher.com [hielscher.com]

- 16. Ultra-sonication-assisted solvent extraction of quercetin glycosides from 'Idared' apple peels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. air.unimi.it [air.unimi.it]

- 19. [PDF] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 20. search-library.ucsd.edu [search-library.ucsd.edu]

- 21. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synergistic Combination of Quercetin and Mafosfamide in Treatment of Bladder Cancer Cells | MDPI [mdpi.com]

- 24. The role of activated MEK-ERK pathway in quercetin-induced growth inhibition and apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Raf and MEK Protein Kinases Are Direct Molecular Targets for the Chemopreventive Effect of Quercetin, a Major Flavonol in Red Wine - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Quercetin-3-O-arabinoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Quercetin-3-O-arabinoside, a naturally occurring flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research. This document details the spectroscopic techniques, experimental protocols, and key data points required for the unambiguous identification and characterization of this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques to reveal its molecular framework, functional groups, and the nature of the glycosidic linkage. The following tables summarize the key quantitative data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore. The absorption maxima (λmax) are influenced by the hydroxylation pattern of the quercetin (B1663063) aglycone.

Table 1: UV-Vis Spectroscopic Data for Quercetin Derivatives

| Compound | Solvent | λmax Band I (nm) | λmax Band II (nm) |

| Quercetin[1][2] | Methanol (B129727) | 370-374 | 255-257 |

| Quercetin-3-O-glycosides (general)[3] | Methanol | ~350-360 | ~255-265 |

| This compound (expected) | Methanol | ~355 | ~256 |

Note: The addition of shift reagents such as NaOMe, AlCl₃, HCl, NaOAc, and H₃BO₃ can provide further information about the location of free hydroxyl groups.

Infrared Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for hydroxyl, carbonyl, aromatic, and ether functionalities.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (phenolic & alcoholic) | 3600-3200 (broad) | Stretching vibrations |

| C=O (γ-pyrone) | 1665-1650 | Stretching vibration |

| C=C (aromatic) | 1615-1500 | Stretching vibrations |

| C-O (ether & alcohol) | 1300-1000 | Stretching vibrations |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the identity of the aglycone and the sugar moiety. Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids.

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₂₀H₁₈O₁₁[4] | |

| Molecular Weight | 434.35 g/mol [4] | |

| Ionization Mode | ESI- | Negative ion mode is often preferred for flavonoids. |

| [M-H]⁻ | m/z 433 | Deprotonated molecule. |

| Key Fragment Ion | m/z 301 | Corresponds to the quercetin aglycone after the loss of the arabinose moiety (a loss of 132 Da).[5] |

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, allowing for the complete assignment of the structure, including the position of the glycosidic linkage and the stereochemistry of the sugar. The data presented below is a composite based on published data for this compound and its close structural analogs.[6][7][8]

Table 4: ¹H NMR (Proton) Spectroscopic Data for this compound (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quercetin Aglycone | |||

| H-2' | ~7.55 | d | ~2.0 |

| H-6' | ~7.54 | dd | ~8.5, 2.0 |

| H-5' | ~6.85 | d | ~8.5 |

| H-6 | ~6.20 | d | ~2.0 |

| H-8 | ~6.40 | d | ~2.0 |

| 5-OH | ~12.6 | s | |

| Arabinose Moiety | |||

| H-1'' | ~5.35 | d | ~7.0 |

| H-2'' to H-5'' | ~3.20-4.00 | m |

Table 5: ¹³C NMR (Carbon) Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| Quercetin Aglycone | |

| C-2 | ~156.4 |

| C-3 | ~133.5 |

| C-4 | ~177.6 |

| C-5 | ~161.3 |

| C-6 | ~98.8 |

| C-7 | ~164.4 |

| C-8 | ~93.7 |

| C-9 | ~156.5 |

| C-10 | ~104.1 |

| C-1' | ~121.2 |

| C-2' | ~115.6 |

| C-3' | ~145.0 |

| C-4' | ~148.5 |

| C-5' | ~116.3 |

| C-6' | ~122.1 |

| Arabinose Moiety | |

| C-1'' | ~101.5 |

| C-2'' | ~71.5 |

| C-3'' | ~70.8 |

| C-4'' | ~66.0 |

| C-5'' | ~64.2 |

Experimental Protocols

The successful elucidation of the structure of this compound requires meticulous experimental procedures for its isolation, purification, and analysis.

Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from a plant source.

Experimental Workflow: Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Protocol Details:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 80% methanol or ethanol, at room temperature with agitation or under reflux.[9]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography. A common stationary phase is silica gel, with a gradient elution system of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).[9] Alternatively, Sephadex LH-20 can be used with methanol as the mobile phase.

-

Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 366 nm) and/or with a spray reagent (e.g., natural product-polyethylene glycol reagent).

-

Preparative HPLC: Fractions containing the compound of interest are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.[10][11][12][13] A C18 column is typically used with a mobile phase consisting of a gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

Acid Hydrolysis for Aglycone and Sugar Identification

Acid hydrolysis is performed to cleave the glycosidic bond, allowing for the identification of the aglycone (quercetin) and the sugar moiety (arabinose).

Experimental Workflow: Acid Hydrolysis

Caption: Workflow for the acid hydrolysis of this compound.

Protocol Details:

-

Hydrolysis: The purified compound is dissolved in a mixture of methanol and aqueous acid (e.g., 2M HCl) and heated under reflux for a defined period (e.g., 1-2 hours).[14][15][16]

-

Extraction: After cooling, the reaction mixture is partitioned with an organic solvent such as ethyl acetate.

-

Aglycone Identification: The organic layer, containing the aglycone, is concentrated and analyzed by TLC and HPLC, comparing its retention time and co-injection with an authentic standard of quercetin.

-

Sugar Identification: The aqueous layer, containing the sugar, is neutralized and analyzed by TLC or, after derivatization (e.g., silylation), by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of arabinose by comparison with a standard.

Signaling Pathway Modulation

Quercetin and its glycosides are known to exert their biological effects by modulating various cellular signaling pathways. One of the key pathways affected is the PI3K/Akt pathway, which is crucial in regulating cell proliferation, survival, and metabolism.

Signaling Pathway: Inhibition of PI3K/Akt Pathway by Quercetin

Caption: Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.

Quercetin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K), a key enzyme in this pathway.[17][18][19][20][21] By inhibiting PI3K, quercetin prevents the phosphorylation of Akt (also known as Protein Kinase B), a crucial downstream effector. This inhibition leads to the downregulation of pro-survival signals and can induce apoptosis in cancer cells, highlighting the therapeutic potential of quercetin and its derivatives like this compound.[17][18][19]

This technical guide provides a foundational understanding of the processes and data involved in the chemical structure elucidation of this compound. The presented information is intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this promising bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. scielo.br [scielo.br]

- 6. ptfarm.pl [ptfarm.pl]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. paspk.org [paspk.org]

- 10. benchchem.com [benchchem.com]

- 11. ijrpb.com [ijrpb.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. akjournals.com [akjournals.com]

- 16. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Spectroscopic Data for Quercetin-3-O-arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Quercetin-3-O-arabinoside. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document presents quantitative data in structured tables, details experimental protocols, and includes a visual workflow for spectroscopic analysis.

Introduction

This compound is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. It consists of the flavonol quercetin (B1663063) linked to an arabinose sugar moiety at the 3-hydroxyl position. Depending on the cyclic form of the sugar, it can exist as Quercetin-3-O-arabinopyranoside or Quercetin-3-O-arabinofuranoside (also known as avicularin). These compounds are of significant interest to the scientific community due to their potential antioxidant, anti-inflammatory, and other pharmacological activities. Accurate spectroscopic data is paramount for the unequivocal identification and characterization of these molecules in various biological and chemical matrices.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and a structurally related compound for comparative purposes.

Mass Spectrometry Data for this compound

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₁₈O₁₁ | PubChem |

| Molecular Weight | 434.3 g/mol | PubChem |

| Precursor Ion [M+H]⁺ (m/z) | 435.09273 | MassBank |

| Major Fragment Ion (m/z) | 303.0483 (Quercetin aglycone) | MassBank |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Below are the ¹³C NMR data for the pyranoside and furanoside isomers of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (75 MHz, CD₃OD) [1]

| Carbon Position | Quercetin-3-O-α-arabinopyranoside (δ ppm) | Quercetin-3-O-α-arabinofuranoside (Avicularin) (δ ppm) |

| Quercetin Moiety | ||

| C-2 | 158.5 | 158.0 |

| C-3 | 135.5 | 135.0 |

| C-4 | 179.5 | 179.0 |

| C-5 | 162.5 | 162.0 |

| C-6 | 100.0 | 99.5 |

| C-7 | 165.5 | 165.0 |

| C-8 | 95.0 | 94.5 |

| C-9 | 159.0 | 158.5 |

| C-10 | 105.5 | 105.0 |

| C-1' | 122.5 | 122.0 |

| C-2' | 116.0 | 115.5 |

| C-3' | 146.0 | 145.5 |

| C-4' | 149.5 | 149.0 |

| C-5' | 117.5 | 117.0 |

| C-6' | 123.0 | 122.5 |

| Arabinose Moiety | ||

| C-1" | 104.0 | 109.0 |

| C-2" | 72.5 | 83.0 |

| C-3" | 74.0 | 78.5 |

| C-4" | 68.5 | 87.5 |

| C-5" | 65.0 | 62.5 |

Note: The chemical shifts are approximated from the provided spectra and should be used as a reference.

Comparative NMR Data

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Kaempferol 3-O-α-L-arabinopyranoside (DMSO-d₆) [2]

| Position | ¹H NMR δ (ppm), J (Hz) | ¹³C NMR δ (ppm) |

| Kaempferol Moiety | ||

| 2 | - | 156.25 |

| 3 | - | 133.58 |

| 4 | - | 177.58 |

| 5 | 12.62 (s) | 161.24 |

| 6 | 6.19 (d, J=2.0) | 98.76 |

| 7 | - | 164.29 |

| 8 | 6.43 (d, J=2.0) | 93.73 |

| 9 | - | 156.38 |

| 10 | - | 103.97 |

| 1' | - | 120.71 |

| 2', 6' | 8.07 (d, J=8.9) | 131.03 |

| 3', 5' | 6.87 (d, J=8.9) | 115.32 |

| 4' | - | 160.09 |

| Arabinopyranoside Moiety | ||

| 1" | 5.33 (d, J=5.1) | 101.25 |

| 2" | 3.17-3.76 (m) | 71.60 |

| 3" | 3.17-3.76 (m) | 70.82 |

| 4" | 3.17-3.76 (m) | 66.06 |

| 5" | 3.17-3.76 (m) | 64.26 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of flavonoid glycosides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is completely dissolved to avoid peak broadening.

-

-

Instrumentation and Data Acquisition:

-

NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0-15 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is commonly used.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724), often with a small percentage of formic acid (e.g., 0.1%) to promote ionization.

-

-

Instrumentation and Data Acquisition (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column for separation.

-

A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

-

-

Mass Spectrometry (MS):

-

Employ an electrospray ionization (ESI) source, often operated in positive ion mode for flavonoids.

-

Full Scan MS: Acquire data over a mass range (e.g., m/z 100-1000) to determine the parent ion mass.

-

Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 435 for [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This is critical for structural confirmation.

-

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic identification of this compound.

References

A Technical Guide to the Physical and Chemical Properties of Quercetin-3-O-arabinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin-3-O-arabinoside is a naturally occurring flavonoid glycoside, a derivative of the widely distributed flavonol, quercetin (B1663063). This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. Quantitative data are presented in structured tables for ease of reference, and key molecular pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a yellow crystalline powder.[1][2] Its physical and chemical properties are summarized in the tables below. It is important to note that variations in reported values, particularly for melting points, may exist due to the presence of different stereoisomers (e.g., arabinofuranoside vs. arabinopyranoside) and the methods of determination.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Avicularin, Guaijaverin, Quercetin 3-O-α-L-arabinofuranoside, Quercetin 3-O-α-L-arabinopyranoside | [3] |

| Appearance | Light yellow crystalline powder | [1][2] |

| Storage | 2-8°C, protect from light | [2] |

Table 2: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈O₁₁ | [4] |

| Molecular Weight | 434.35 g/mol | [4] |

| Melting Point | 207-208 °C | [1][2] |

| Boiling Point (Predicted) | 855.4 ± 65.0 °C | [1][2] |

| Density (Predicted) | 1.86 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in DMSO and hot methanol (B129727); insoluble in petroleum ether and chloroform. | [1][2] |

Experimental Protocols

Extraction and Isolation

The following is a general protocol for the extraction and isolation of quercetin glycosides from plant material, which can be adapted for this compound.

Protocol 2.1.1: Solvent Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves, peels) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in a suitable solvent such as methanol or ethanol (B145695) at room temperature for 48-72 hours with occasional shaking. The solvent-to-sample ratio is typically 10:1 (v/w).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Fractionation: The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like this compound are often enriched in the ethyl acetate or n-butanol fractions.

Protocol 2.1.2: Column Chromatography Purification

-

Stationary Phase: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.

-

Sample Loading: Dissolve the enriched fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound. Combine the pure fractions and evaporate the solvent to yield the isolated this compound.

Spectroscopic Characterization

Protocol 2.2.1: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the isolated compound in a suitable solvent, such as methanol or ethanol.

-

Analysis: Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.

-

Interpretation: Quercetin and its glycosides typically exhibit two major absorption bands. Band I, in the range of 350-380 nm, corresponds to the cinnamoyl system (B-ring), while Band II, in the range of 250-270 nm, is associated with the benzoyl system (A-ring). For this compound, characteristic absorption maxima (λmax) are observed around 255 nm and 358 nm.[5]

Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Analysis: Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).

-

Interpretation:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the quercetin aglycone and the protons of the arabinose sugar moiety. The anomeric proton of the sugar is a key diagnostic signal.

-

¹³C NMR: The spectrum will display signals for all 20 carbons. The chemical shifts of the carbons in the quercetin backbone and the arabinose unit can be assigned based on literature values and 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous structure elucidation.

-

Table 3: Representative ¹³C NMR Chemical Shifts for Quercetin-3-O-α-arabinopyranoside in CD₃OD [6]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 158.4 |

| C-3 | 135.6 |

| C-4 | 179.5 |

| C-5 | 163.0 |

| C-6 | 99.9 |

| C-7 | 166.0 |

| C-8 | 94.7 |

| C-9 | 159.0 |

| C-10 | 105.7 |

| C-1' | 123.1 |

| C-2' | 115.9 |

| C-3' | 145.9 |

| C-4' | 149.8 |

| C-5' | 117.6 |

| C-6' | 123.2 |

| C-1" | 104.4 |

| C-2" | 78.4 |

| C-3" | 78.1 |

| C-4" | 75.7 |

| C-5" | 71.2 |

| C-6" | 62.5 |

Protocol 2.2.3: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Analysis: Introduce the sample into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a commonly used ionization technique.

-

Interpretation: The mass spectrum will show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the molecular weight of this compound. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information. A characteristic fragmentation pattern involves the loss of the arabinoside moiety (132 Da), resulting in a fragment ion corresponding to the quercetin aglycone (m/z 301 in negative mode).[7]

Biological Activities and Signaling Pathways

This compound, along with other quercetin glycosides, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Activity

Quercetin and its derivatives are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions.[9] Furthermore, it can modulate endogenous antioxidant defense systems through signaling pathways like the p38 MAPK pathway.[10]

References

- 1. Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Npc268761 | C20H18O11 | CID 12309865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of Quercetin-3-O-arabinoside in Psidium guajava Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psidium guajava L., commonly known as guava, is a plant of the Myrtaceae family, widely recognized for its nutritional and medicinal properties. The leaves of the guava plant are a rich source of a diverse array of bioactive compounds, including a significant concentration of flavonoids. Among these, quercetin (B1663063) and its glycosides are of particular interest due to their broad pharmacological activities, such as antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects. This technical guide focuses on a specific glycoside, Quercetin-3-O-arabinoside (also known as guajavarin), detailing its occurrence, quantification, and the experimental methodologies for its study in Psidium guajava leaves. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Occurrence of Quercetin and its Glycosides

The concentration of quercetin and its derivatives in Psidium guajava leaves can vary depending on factors such as the maturity of the leaves, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Quercetin Content in Psidium guajava Leaf Extracts

| Extraction Method | Solvent(s) | Quercetin Content | Reference |

| Sonication | Not Specified | 2.15% | [1] |

| HPTLC-UV | Water | 0.181 – 0.393 % | [2] |

| HPLC | 50% Ethanol (B145695) | 54.7344 mg/kg | [3] |

| HPLC | 70% Ethanol | 28.8420 mg/kg | [3] |

Table 2: Flavonoid Content in Mature vs. Immature Psidium guajava Leaves

| Leaf Maturity | Total Flavonoid Content (mg/kg) | Major Flavonoid | Reference |

| Mature | 2610 | Quercetin | [4][5] |

| Immature | 2016 | Quercetin | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and other quercetin derivatives from Psidium guajava leaves, as cited in the literature.

Extraction of Flavonoids

A common primary step in the analysis of flavonoid content is the preparation of a plant extract.

-

Methanol (B129727) Extraction:

-

Air-dry fresh Psidium guajava leaves in the shade.

-

Grind the dried leaves into a coarse powder.

-

Macerate the powdered leaves in methanol at room temperature for a specified period (e.g., 24 hours), with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[6]

-

-

Aqueous Extraction:

-

Boil powdered guava leaves (2 g) with 20 mL of water for 5 minutes.

-

Adjust the final volume to 20 mL and filter the solution.[2]

-

-

Ethanol Extraction:

-

Exhaustively extract 1 kg of powdered Psidium guajava leaves with 50% ethanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure at 60°C.[7]

-

Isolation and Purification of this compound

Following extraction, various chromatographic techniques are employed to isolate and purify specific flavonoid glycosides.

-

Column Chromatography:

-

Subject the concentrated methanolic leaf extract to a polyvinylpolypyrrolidine (PVPP) column.

-

Elute the column with a water-methanol gradient to separate fractions.

-

Monitor the fractions for the presence of flavonols.

-

Further purify the active fraction containing this compound and other glycosides.[8][9]

-

-

Fractionation:

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying specific flavonoid compounds.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the dried extract in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter before injection.[3]

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a standard curve using a certified reference standard of this compound or quercetin.

-

Compare the peak area of the analyte in the sample chromatogram to the standard curve to determine its concentration.

-

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable technique for the quantification of flavonoids.

-

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[12]

-

Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a specific ratio (e.g., 5:5:0.3 v/v/v).[10]

-

Sample Application: Apply the standard and sample solutions to the HPTLC plate as bands.

-

Development: Develop the plate in a saturated chromatographic chamber.

-

Densitometric Analysis: Scan the developed plate with a densitometer at a specific wavelength (e.g., 254 nm) to quantify the compounds based on the intensity of the spots.[12]

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway related to the antioxidant activity of quercetin glycosides.

Caption: Experimental workflow for the extraction and analysis of this compound.

Caption: Plausible antioxidant signaling pathway of this compound.

Biological Activity

Quercetin and its glycosides, including this compound, isolated from Psidium guajava leaves have demonstrated a range of biological activities. These compounds are known to inhibit cellular proliferation and activate apoptotic pathways in certain cancer cell lines.[13] Furthermore, they exhibit significant antioxidant properties by mitigating oxidative stress induced by reactive oxygen species (ROS). This is achieved through the reduction of lipid peroxidation and enhancement of endogenous antioxidants like glutathione.[13] The spasmolytic activity traditionally associated with guava leaf remedies for diarrhea is primarily attributed to the aglycone, quercetin, which is formed upon hydrolysis of its glycosides in the gastrointestinal tract.[8][9] Additionally, antimicrobial properties have been reported for quercetin and its glycosides.[6]

Conclusion

Psidium guajava leaves are a promising natural source of this compound and other related flavonoids. This guide provides a foundational understanding of the occurrence and analytical methodologies for these compounds. The detailed protocols and quantitative data serve as a valuable resource for further research into the pharmacological applications of these bioactive molecules. The development of standardized extraction and quantification methods is crucial for ensuring the quality and efficacy of guava leaf-based phytopharmaceuticals. Further investigation into the specific signaling pathways and molecular mechanisms of action of this compound will be pivotal for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. phcog.com [phcog.com]

- 3. phcogj.com [phcogj.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Flavonoids in psidium guajava L. leaves - MedCrave online [medcraveonline.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Phytochemical investigation and antimicrobial activity of Psidium guajava L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quercetin glycosides in Psidium guajava L. leaves and determination of a spasmolytic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quercetin glycosides in Psidium guajava L. leaves and determination of a spasmolytic principle. | Semantic Scholar [semanticscholar.org]

- 10. ijcrt.org [ijcrt.org]

- 11. etflin.com [etflin.com]

- 12. ijbpas.com [ijbpas.com]

- 13. mdpi.com [mdpi.com]

Unveiling Quercetin-3-O-arabinoside in Apple Peels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of Quercetin-3-O-arabinoside, a significant flavonoid found in apple peels. This document details experimental protocols, presents quantitative data, and illustrates the biochemical pathways and experimental workflows.

Introduction

Apple peels are a rich source of bioactive polyphenolic compounds, among which flavonoids, particularly quercetin (B1663063) glycosides, are of significant interest due to their potential health benefits. This compound, also known as avicularin, is one such glycoside that contributes to the antioxidant and potential therapeutic properties of apples.[1] Accurate identification and quantification of this compound are crucial for research in phytochemistry, food science, and drug discovery.

Quantitative Analysis of Quercetin Glycosides in Apple Peels

The concentration of various quercetin glycosides, including this compound, can vary significantly depending on the apple cultivar. The following table summarizes the quantitative data from studies on different apple varieties.

| Apple Cultivar | This compound (mg/100g FW) | Other Major Quercetin Glycosides | Analytical Method | Reference |

| Red Delicious | Trace amounts | Quercetin-3-O-beta-D-glucopyranoside (82.6% of total flavonoids), Quercetin-3-O-beta-D-galactopyranoside (17.1%) | HR-MS, 1D and 2D NMR | [2] |

| Idared | Not explicitly quantified | Quercetin-3-O-galactoside, Quercetin-3-O-rhamnoside, Quercetin-3-O-rutinoside | HPLC-MS/MS | [3] |

| Various Dessert Apples | Average: 0.08, Min: 0.00, Max: 2.71 | Quercetin | Aggregated from multiple publications | [4] |

| Green Apple | Not explicitly quantified | Quercetin (4.44 mg/kg) | HPLC | [5] |

| Red Apple | Not explicitly quantified | Quercetin (10.0 mg/kg) | HPLC | [5] |

Experimental Protocols

Extraction of Flavonoids from Apple Peels

A robust extraction method is fundamental to the accurate analysis of this compound. Ultrasonication-assisted solvent extraction is a commonly employed and efficient technique.[3]

Protocol: Ultrasonication-Assisted Solvent Extraction

-

Sample Preparation: Dehydrate and grind apple peels into a fine powder to increase the surface area for extraction.

-

Solvent Selection: An aqueous methanol (B129727) solution (80-100% v/v) is highly effective for extracting quercetin and its glycosides.[3] For every 1 gram of apple peel powder, use 50 mL of the extraction solvent.[3]

-

Ultrasonication: Place the mixture in a glass-stoppered Erlenmeyer flask and immerse it in an ultrasonic bath. Sonicate for 15-minute intervals. The optimal extraction is often achieved within the first 15 minutes.[3] The temperature of the ultrasonic bath should be maintained between 20 to 28 °C.[3]

-

Sample Recovery: After ultrasonication, vortex the mixture. If using solvents like acetone, ethyl acetate, or chloroform, evaporate the extract under nitrogen and redissolve it in 100% methanol before analysis.[3]

-

Acidification (Optional): While acidification of the solvent (e.g., with HCl) can increase the yield of the aglycone quercetin, it may lead to the hydrolysis of glycosides. Therefore, for the analysis of naturally occurring glycosides like this compound, extraction without acidification is recommended.[3]

Identification and Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of flavonoids.

Protocol: HPLC-MS/MS Analysis

-

Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column is typically used for separation.[6][7]

-

Mobile Phase: A gradient elution with a binary solvent system is common. For example, Solvent A: water with 0.1% formic acid and Solvent B: acetonitrile (B52724) or methanol.[6]

-

Flow Rate: A typical flow rate is between 0.350 and 0.400 mL/min.[6]

-

Injection Volume: 1-10 µL of the filtered extract is injected.[6]

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of quercetin and its derivatives.[3][6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][6] In MRM mode, specific precursor-to-product ion transitions for the target analyte are monitored.

-

Analyte Identification: this compound is identified by comparing its retention time and mass spectral data with that of a pure standard.[3]

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.[8]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the identification of this compound from apple peels.

Caption: Experimental workflow for this compound identification.

Flavonoid Biosynthesis Pathway

This compound is synthesized in plants through the phenylpropanoid pathway. The diagram below provides a simplified overview of the key steps leading to the formation of quercetin glycosides.

Caption: Simplified flavonoid biosynthesis pathway leading to this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phytochemicals of apple peels: isolation, structure elucidation, and their antiproliferative and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing details for content value of Quercetin 3-O-arabinoside in Apple [Dessert], peeled - Phenol-Explorer [phenol-explorer.eu]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. benchchem.com [benchchem.com]

- 7. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

In Silico Prediction of Quercetin-3-O-arabinoside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin-3-O-arabinoside, a flavonoid glycoside found in various plants, is a subject of growing interest in pharmacological research due to the well-documented bioactive properties of its aglycone, quercetin (B1663063).[1] Quercetin is known for its antioxidant, anti-inflammatory, and anticancer effects.[2][3] The addition of an arabinoside sugar moiety can influence the compound's solubility, stability, and bioavailability.[1] This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound, offering a cost-effective and efficient approach to guide further experimental research. While direct in silico data for this compound is limited, this guide will leverage data from studies on quercetin and its other derivatives to illustrate the predictive workflow and potential biological activities.

Predicted Bioactivities and Underlying Signaling Pathways

In silico analyses, primarily through molecular docking and pathway analysis, suggest that this compound likely shares many of the bioactivities of quercetin, including anti-inflammatory, antioxidant, and anticancer properties. These activities are mediated through the modulation of key signaling pathways.

Anti-inflammatory and Antioxidant Effects

Quercetin and its derivatives are predicted to exert anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[4] Furthermore, their antioxidant activity is attributed to the scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways like the SIRT1/Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[4]

Anticancer Potential

The anticancer potential of quercetin is linked to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3][5] Key pathways include the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[5] In silico studies on quercetin suggest it can induce apoptosis through both intrinsic and extrinsic pathways.[2]

Quantitative In Silico Predictions

The following tables summarize quantitative data from in silico studies on quercetin and its derivatives. This data can serve as a reference for predicting the potential bioactivity of this compound.

Table 1: Predicted Binding Affinities of Quercetin and its Derivatives with Various Protein Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Reference |

| Quercetin | Serine/threonine mammalian sterile-20 (MST3) | - | - | [6] |

| Quercetin | Human peroxiredoxin 5 | - | - | [6] |

| Quercetin | TGF-β1 | -8.9 | - | [7] |

| Quercetin | Galectin-3 | -7.5 | - | [7] |

| Quercetin | Caspase-3 | -8.18 | - | [8] |

| Quercetin | STAT3 | -8.3 | - | [9] |

| Quercetin Derivative (7a) | SARS-CoV-2 Main Protease | -7.79 | - | [10] |

| Isoquercetin | SARS-CoV-2 Spike Protein | -6.74 | - | [11] |

Note: The absence of a specific value is denoted by "-".

Table 2: Predicted ADMET Properties of Quercetin and its Derivatives

| Compound | Property | Predicted Value | Reference |

| Quercetin | Blood-Brain Barrier (BBB) Permeability | Low | [6] |

| Quercetin | Plasma Protein Binding | Strongly Bound | [6] |

| Quercetin-3-Galactoside | Bioavailability Score | 0.46 | [12] |

Experimental Protocols for In Silico Bioactivity Prediction

This section outlines the standard methodologies for predicting the bioactivity of a flavonoid like this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Ligand Preparation:

-

Protein Preparation:

-

Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDockTools.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.[10]

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction assesses the pharmacokinetic and pharmacodynamic properties of a compound.

Protocol:

-

Input Compound Structure:

-

Use the SMILES string or 3D structure of this compound as input for online ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab 2.0.[7]

-

-

Prediction of Properties:

-

The software will calculate various physicochemical and pharmacokinetic properties, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

-

-

Analysis and Interpretation:

-

Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess the compound's potential as a drug candidate.[16]

-

Visualizations of Workflows and Pathways

In Silico Bioactivity Prediction Workflow

Caption: Workflow for in silico bioactivity prediction.

Predicted Signaling Pathway: PI3K/Akt Pathway Modulation

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

Logical Relationship: From In Silico Prediction to Experimental Validation

Caption: The logical progression from in silico prediction to clinical trials.

Conclusion

In silico prediction serves as a powerful and indispensable tool in modern drug discovery and development. By employing molecular docking and ADMET prediction, researchers can efficiently screen and prioritize compounds for further investigation. While specific in silico data for this compound is not yet abundant, the wealth of information available for its aglycone, quercetin, and other derivatives provides a strong foundation for predicting its potential bioactivities. The methodologies and data presented in this guide offer a framework for researchers to initiate and advance their investigations into the pharmacological potential of this compound and other novel flavonoid compounds. Further dedicated in silico and subsequent in vitro and in vivo studies are warranted to fully elucidate the therapeutic promise of this natural product.

References

- 1. Quercetin-3-arabinoside | 572-30-5 | FQ65464 | Biosynth [biosynth.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. In silico studies on quercetin, myricetin, and kaempferol in inhibiting TGF-β1 and galectin- 3 for cardiac fibrosis management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Exploration of Natural Antioxidants for Sepsis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular docking analysis of novel quercetin derivatives for combating SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Quercetin 3-arabinoside | C20H18O11 | CID 10252339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Quercetin 3-O-alpha-D-arabinofuranoside | C20H18O11 | CID 11968848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Npc268761 | C20H18O11 | CID 12309865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

Quercetin-3-O-arabinoside also known as Guaijaverin or Avicularin

An In-Depth Technical Guide to Quercetin-3-O-arabinoside (Guaijaverin, Avicularin)

Introduction

This compound, a flavonoid glycoside, is a naturally occurring bioactive compound found in a variety of plants, including Psidium guajava (guava), Polygonum aviculare, and Malus domestica (apple).[1][2][3][4] It is also known by its common names, Guaijaverin and Avicularin. As a derivative of quercetin (B1663063), it consists of a quercetin aglycone attached to an arabinose sugar moiety, which enhances the compound's solubility and stability.[1] This compound has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, anti-allergic, and metabolic regulatory effects.[1][5] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, mechanisms of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a flavonol glycoside. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Guaijaverin, Avicularin, Quercetin 3-arabinoside | [1][2][4] |

| Chemical Formula | C₂₀H₁₈O₁₁ | [1][6] |

| Molar Mass | 434.35 g/mol | [1][2] |

| CAS Number | 572-30-5 | [1][2] |

| IUPAC Name | 3-{[(2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [2] |

| Melting Point | 207.0 °C | [1] |

| Boiling Point | 855.4 °C | [1] |

| Appearance | Solid | [6] |

| Storage | 2°C - 8°C, under inert gas, protected from light | [1] |

Key Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects by modulating key cellular signaling pathways.

Anti-inflammatory Activity

The compound demonstrates potent anti-inflammatory properties by targeting major inflammatory signaling cascades. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][7] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Avicularin suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[5] This effect is mediated through the inhibition of the ERK signaling pathway.[5][8] Furthermore, in bradykinin-treated MG-63 human osteoblastic cells, Avicularin reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating the phosphorylation of p38 MAPK and the p65 subunit of NF-κB.[7]

Table 1: Quantitative Anti-inflammatory Data

| Cell Line | Stimulus | Compound Conc. | Effect | Reference(s) |

| RAW 264.7 | LPS | 10-300 μM | Suppression of NO and PGE₂ production | [5] |

| MG-63 | Bradykinin | 10-300 μM | Dose-dependent reduction of p-p38 and p-p65 expression | [7] |

| MG-63 | Bradykinin | 10-300 μM | Significant dose-dependent downregulation of IL-1β, IL-6, and TNF-α | [7] |

Anticancer Activity

This compound has demonstrated anticancer potential across various cell lines. In human hepatocellular carcinoma (Huh7) cells, it decreases cell proliferation, migration, and invasion.[5] It induces apoptosis by downregulating NF-κB (p65) and COX-2 while upregulating PPAR-γ.[5] In human osteoblastic osteosarcoma (MG-63) cells, while not exhibiting direct cytotoxicity at high concentrations, it mitigates bradykinin-induced inflammatory responses that can contribute to the tumor microenvironment.[7]

Table 2: Quantitative Anticancer & Cytotoxicity Data

| Cell Line | Assay | Compound Conc. | Result | Reference(s) |

| Huh7 | Proliferation/Apoptosis | 25-100 μg/mL | Decreased cell proliferation and induced apoptosis | [5] |

| WiDr | MTT Assay | 12.5-400 µg/mL | IC₅₀ value of 521.14 µg/mL | [9] |

| MG-63 | MTT Assay | 10-300 μM | No significant cytotoxic effect observed | [7] |

Antioxidant Activity

As a flavonoid, this compound is a potent antioxidant. Its mechanism involves scavenging free radicals and chelating metal ions, which protects cells from oxidative damage.[1] In bradykinin-treated MG-63 cells, Avicularin demonstrated the ability to modulate markers of oxidative stress by reducing levels of malondialdehyde (MDA) and affecting the activity of superoxide (B77818) dismutase (SOD) and catalase in a dose-dependent manner.[7]

Table 3: Quantitative Antioxidant Data

| Cell Line | Treatment | Compound Conc. | Effect | Reference(s) |

| MG-63 | Bradykinin | 10-300 μM | Dose-dependent reduction in MDA levels | [7] |

| MG-63 | Bradykinin | 10-300 μM | Dose-dependent modulation of SOD and catalase activity | [7] |

Anti-allergic and Immunomodulatory Effects

Guaijaverin plays a role in modulating allergic responses by influencing the balance between T helper (Th)1 and Th2 cells. It has been shown to suppress the STAT6/GATA3 pathway, which is critical for Th2 differentiation and the production of allergic-response cytokines like IL-4 and IL-5.[10] Concurrently, it increases the activation of the STAT1/T-bet pathway, promoting a Th1 response characterized by increased IFN-γ production.[10]

Table 4: Quantitative Immunomodulatory Data

| Model | Compound/Complex | Concentration | Effect | Reference(s) |

| Allergic Rhinitis Mouse Model | ILS-F-2301 (containing guaijaverin) | N/A | Inhibited IL-4 by 28.23% and IL-5 by 47.15%; Increased IFN-γ by 37.11% | [10] |

| RBL-2H3 Cells | ILS-F-2301 (containing guaijaverin) | 50 μg/mL | Inhibited IL-4 by 61.54% and IL-5 by 58.79%; Increased IFN-γ by 133.14% | [10] |

Metabolic Regulation

Avicularin has been identified as a modulator of lipid and glucose metabolism. In 3T3-L1 adipocytes, it suppresses the accumulation of intracellular lipids.[11] This effect is achieved not by altering lipogenic or lipolytic genes, but by repressing the expression of Glucose Transporter 4 (GLUT4).[11] The mechanism involves inhibiting the binding of the transcription factor C/EBPα to the GLUT4 promoter, thereby reducing glucose uptake into adipocytes.[2][11]

Table 5: Quantitative Metabolic Regulation Data

| Cell Line | Compound Conc. | Duration | Effect | Reference(s) |

| 3T3-L1 | 50 μM | 6 days | Decreased intracellular lipids and mRNA levels of PPARγ, C/EBPα, and aP2 | [5] |

| 3T3-L1 | 50 μM | 6 days | Suppressed GLUT4-mediated glucose uptake | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assessment (MTT Assay)